molecular formula C18H18ClNO3S B12515206 Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate

Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate

Cat. No.: B12515206
M. Wt: 363.9 g/mol
InChI Key: GHOXYLYITXKSDS-UHFFFAOYSA-N
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Description

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a chloro-oxo moiety, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with ®-4-chloro-3-oxo-1-(phenylthio)butan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can interact with hydrophobic pockets, while the carbamate moiety can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate: shares similarities with other carbamate derivatives, such as:

Uniqueness

The uniqueness of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the phenylthio group, in particular, differentiates it from other carbamate derivatives and contributes to its unique properties.

Properties

IUPAC Name

benzyl N-(4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOXYLYITXKSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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